molecular formula C30H40F3N3O6 B12286701 (R)-tert-Butyl (1-(7-carbamoyl-1-(3-hydroxypropyl)indolin-5-yl)propan-2-yl)(2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl)carbamate

(R)-tert-Butyl (1-(7-carbamoyl-1-(3-hydroxypropyl)indolin-5-yl)propan-2-yl)(2-(2-(2,2,2-trifluoroethoxy)phenoxy)ethyl)carbamate

Cat. No.: B12286701
M. Wt: 595.6 g/mol
InChI Key: KOPCPLUGJAGRLM-UHFFFAOYSA-N
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Description

N-tert-Butyloxycarbonyl Silodosin is a derivative of Silodosin, a selective alpha-1 adrenergic receptor antagonist used primarily in the treatment of benign prostatic hyperplasia. The addition of the N-tert-Butyloxycarbonyl group serves as a protecting group for the amine functionality, which is crucial in synthetic organic chemistry to prevent unwanted reactions during multi-step synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-Butyloxycarbonyl Silodosin typically involves the protection of the amine group in Silodosin using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at room temperature. The reaction conditions are mild, and the yields are generally high.

Industrial Production Methods

Industrial production of N-tert-Butyloxycarbonyl Silodosin follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and monitoring of reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-tert-Butyloxycarbonyl Silodosin primarily undergoes deprotection reactions to remove the Boc group. This can be achieved using strong acids like trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol. The compound can also participate in substitution reactions where the Boc group is replaced by other functional groups.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid in dichloromethane, hydrochloric acid in methanol.

    Substitution: Various nucleophiles can be used to replace the Boc group under appropriate conditions.

Major Products

The major product of the deprotection reaction is Silodosin, which can then be further modified or used in its active form for therapeutic purposes.

Scientific Research Applications

N-tert-Butyloxycarbonyl Silodosin is used extensively in scientific research, particularly in the fields of medicinal chemistry and pharmacology. Its primary application is in the synthesis of Silodosin derivatives, which are studied for their potential therapeutic effects. The compound is also used in the development of new synthetic methodologies and as a model compound in the study of protecting group chemistry.

Mechanism of Action

The mechanism of action of N-tert-Butyloxycarbonyl Silodosin involves the protection of the amine group in Silodosin, preventing it from participating in unwanted side reactions during synthesis. The Boc group is stable under basic conditions but can be selectively removed under acidic conditions, allowing for the controlled release of the active amine.

Comparison with Similar Compounds

Similar Compounds

    N-tert-Butyloxycarbonyl Amines: These compounds also use the Boc group to protect amine functionalities.

    N-tert-Butyloxycarbonyl Peptides: Used in peptide synthesis to protect amino groups during chain elongation.

Uniqueness

N-tert-Butyloxycarbonyl Silodosin is unique due to its specific application in the synthesis of Silodosin derivatives. The Boc group provides a stable and removable protecting group that is essential for the multi-step synthesis of complex molecules.

Properties

IUPAC Name

tert-butyl N-[1-[7-carbamoyl-1-(3-hydroxypropyl)-2,3-dihydroindol-5-yl]propan-2-yl]-N-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H40F3N3O6/c1-20(16-21-17-22-10-12-35(11-7-14-37)26(22)23(18-21)27(34)38)36(28(39)42-29(2,3)4)13-15-40-24-8-5-6-9-25(24)41-19-30(31,32)33/h5-6,8-9,17-18,20,37H,7,10-16,19H2,1-4H3,(H2,34,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOPCPLUGJAGRLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCO)N(CCOC3=CC=CC=C3OCC(F)(F)F)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H40F3N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

595.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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